molecular formula C17H11ClFNO4S B2597973 2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 831214-75-6

2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No. B2597973
CAS RN: 831214-75-6
M. Wt: 379.79
InChI Key: ZZPIVAQZABJWJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve the use of 3-Chloro-4-fluorophenylboronic acid . This compound is used as a reactant in various chemical reactions, including Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of atoms and functional groups. It includes a 3-Chloro-4-fluorophenyl moiety, which has been incorporated into distinct chemotypes . The presence of this fragment is an important structural feature to improve the inhibition in these new chemotypes .


Chemical Reactions Analysis

The compound might be involved in various chemical reactions. For instance, 3-Chloro-4-fluorophenylboronic acid, a potential precursor, is known to participate in Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling .

Scientific Research Applications

Antioxidant Activity

A series of derivatives containing chloro and fluoro substituents on a phenyl ring, similar to the structure of interest, have been synthesized and their antioxidant activities evaluated. Compounds with these substituents have been found to exhibit potent antioxidant properties, with some showing higher antioxidant activity than known antioxidants like ascorbic acid. This suggests potential applications of such compounds in areas where oxidative stress plays a role, such as in neurodegenerative diseases, cancer, and aging (Tumosienė et al., 2019).

Synthetic Applications in Organic Chemistry

The compound's benzoic acid moiety is relevant to studies in organic synthesis, particularly in the directed lithiation of unprotected benzoic acids. Research in this area explores the reactivity and selectivity of lithiation processes, crucial for the synthesis of ortho-substituted benzoic acid derivatives, which have wide-ranging applications in pharmaceuticals, agrochemicals, and materials science (Bennetau et al., 1995).

Coordination Polymers and Photophysical Properties

The synthesis of aromatic carboxylic acids with specific substituents, akin to the structure , has been explored for the development of lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, making them potential candidates for applications in optoelectronics, sensors, and luminescent materials (Sivakumar et al., 2011).

Antibacterial Agents

Fluorophenyl groups, similar to those found in the compound of interest, have been utilized in the synthesis of new molecules with significant antibacterial activities. Such compounds, incorporating fluorophenyl and other pharmacophores, demonstrate the potential of these structures in the development of novel antibacterial agents, addressing the growing concern of antibiotic resistance (Holla et al., 2003).

Fluorescence Probes and Sensors

Compounds containing benzoic acid and fluorophenyl groups have been investigated for their potential as fluorescence probes and sensors. The specific electronic and structural features of these compounds, including their absorption and emission properties, make them suitable for applications in biological imaging, environmental monitoring, and the detection of specific ions or molecules (Nolan et al., 2006).

properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO4S/c18-11-7-9(5-6-12(11)19)20-15(21)8-14(16(20)22)25-13-4-2-1-3-10(13)17(23)24/h1-7,14H,8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPIVAQZABJWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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